molecular formula C11H16BrNO B1407376 4-Bromo-N-butyl-3-methoxyaniline CAS No. 1545155-01-8

4-Bromo-N-butyl-3-methoxyaniline

Cat. No.: B1407376
CAS No.: 1545155-01-8
M. Wt: 258.15 g/mol
InChI Key: TZLUPAGHGPTMGI-UHFFFAOYSA-N
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Description

4-Bromo-N-butyl-3-methoxyaniline is a substituted aniline derivative featuring a bromine atom at the 4-position, a methoxy group at the 3-position, and an N-butyl amine substituent. The N-butyl group likely enhances lipophilicity compared to smaller or cyclic alkyl substituents, influencing solubility and biological interactions.

Properties

IUPAC Name

4-bromo-N-butyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-4-7-13-9-5-6-10(12)11(8-9)14-2/h5-6,8,13H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZLUPAGHGPTMGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=C(C=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-butyl-3-methoxyaniline can be achieved through a multi-step process. One common method involves the following steps:

    Nitration: The starting material, 4-bromo-3-methoxyaniline, is nitrated to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Alkylation: The amine group is alkylated with butyl bromide to introduce the butyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by alkylation using butyl bromide under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-butyl-3-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the bromine or methoxy groups to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted anilines.

Scientific Research Applications

4-Bromo-N-butyl-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-butyl-3-methoxyaniline involves its interaction with specific molecular targets. The bromine and methoxy groups on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The butyl group on the nitrogen atom can affect the compound’s solubility and overall pharmacokinetic properties.

Comparison with Similar Compounds

(a) 4-Bromo-N-cyclobutyl-3-methoxyaniline ()

  • Structure : Cyclobutyl group replaces the butyl chain.
  • Molecular Formula: C₁₁H₁₄BrNO vs. C₁₀H₁₄BrNO (estimated for N-butyl analog).
  • Molecular Weight : 256 g/mol vs. ~241 g/mol (estimated for N-butyl).
  • Applications : Used in research for synthetic chemistry, with emphasis on controlled experiments due to safety hazards .

(b) 4-Bromo-3-methoxyaniline ()

  • Structure : Lacks an N-alkyl group, making it a primary amine.
  • Molecular Formula: C₇H₈BrNO.
  • Molecular Weight : 202.05 g/mol.
  • Reactivity : Higher basicity due to the primary amine, increasing susceptibility to electrophilic substitution.
  • Applications : A precursor in pharmaceuticals and agrochemicals; ≥97% purity indicates industrial relevance .

Data Table: Key Properties of Analogs

Property 4-Bromo-N-cyclobutyl-3-methoxyaniline 4-Bromo-3-methoxyaniline 4-Bromo-N-butyl-3-methoxyaniline (Inferred)
Molecular Formula C₁₁H₁₄BrNO C₇H₈BrNO C₁₀H₁₄BrNO (estimated)
Molecular Weight (g/mol) 256 202.05 ~241
Substituent N-cyclobutyl None (primary amine) N-butyl
Purity 95% ≥97% Not available
Key Hazards Skin/eye irritation, toxic inhalation H331, H302, H312 (oral/contact) Likely similar to analogs

Research Findings

  • Synthetic Utility : The N-alkyl group in this compound may enhance stability in cross-coupling reactions compared to primary amines (e.g., 4-Bromo-3-methoxyaniline), which are prone to oxidation .
  • Lipophilicity : The butyl chain increases logP values compared to cyclobutyl or unsubstituted analogs, favoring membrane permeability in drug design .
  • Safety Profile : Both analogs require stringent safety protocols (e.g., PPE, ventilation), suggesting the N-butyl variant shares similar risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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